tetramethyl 6'-(2-butenoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the [4+2] cycloaddition of 1,3-dithiole-2,4,5-trithione with unsaturated compounds, followed by further functionalization to introduce the but-2-enoyl and tetracarboxylate groups . Reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying spiro compounds and their reactivity.
Biology: In biological research, the compound can be used to investigate the interactions of spiro compounds with biological targets, such as enzymes and receptors.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents. The compound’s structure may allow it to interact with specific molecular targets, leading to potential pharmacological effects.
Industry: Industrial applications include the use of the compound in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The dithiole and thiopyranoquinoline moieties may also contribute to its reactivity and ability to form stable complexes with metal ions or other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiole-2-thione:
Tetrathiafulvalene: Another sulfur-containing compound with applications in organic electronics and materials science.
Uniqueness
(E)-tetramethyl 6’-(but-2-enoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[[1,3]dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spiro structure and the combination of dithiole and thiopyranoquinoline moieties
Properties
Molecular Formula |
C28H27NO9S3 |
---|---|
Molecular Weight |
617.7g/mol |
IUPAC Name |
tetramethyl 6'-[(E)-but-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C28H27NO9S3/c1-8-11-16(30)29-15-13-10-9-12-14(15)17-22(27(29,2)3)39-19(24(32)36-5)18(23(31)35-4)28(17)40-20(25(33)37-6)21(41-28)26(34)38-7/h8-13H,1-7H3/b11-8+ |
InChI Key |
ABYCWKULCPSEGB-DHZHZOJOSA-N |
SMILES |
CC=CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Isomeric SMILES |
C/C=C/C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.